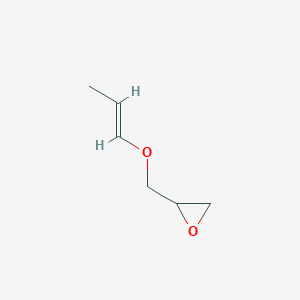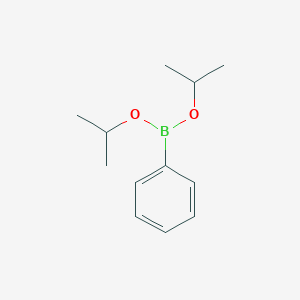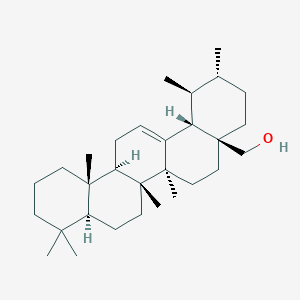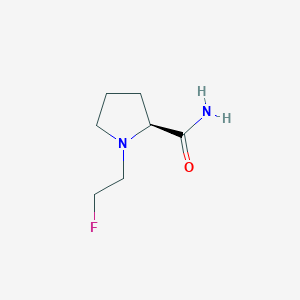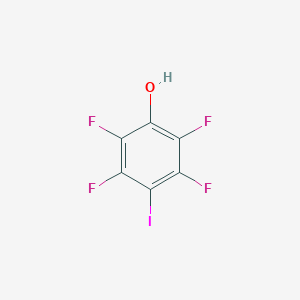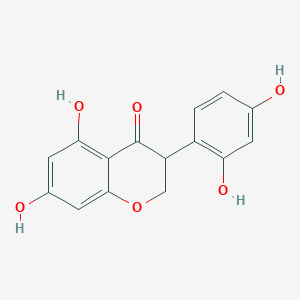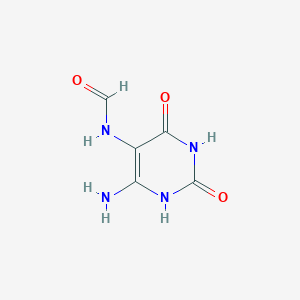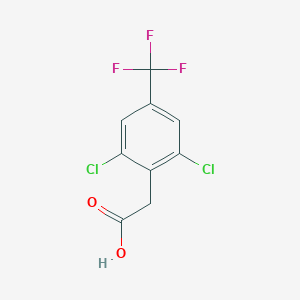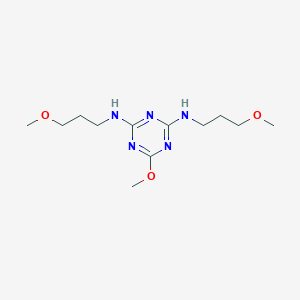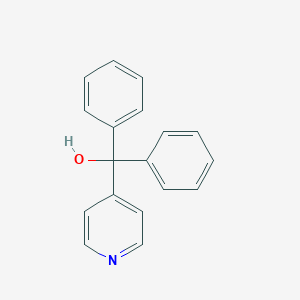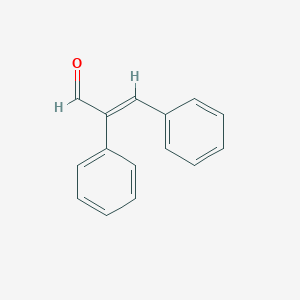![molecular formula C24H28N2O4 B157666 4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol CAS No. 132194-31-1](/img/structure/B157666.png)
4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol
描述
4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol is a chemical compound that belongs to the class of phenolic compounds It is structurally related to naftopidil, a known α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with phenylhydrazine under acidic conditions to form the intermediate phenylhydrazone. This intermediate is then subjected to cyclization and subsequent hydroxylation to yield this compound. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and naphthol rings
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the specific reagents and conditions used.
科学研究应用
4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of conditions related to oxidative stress and inflammation.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties
作用机制
The mechanism of action of 4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activities. The compound may inhibit oxidative stress pathways by scavenging free radicals and modulating the activity of antioxidant enzymes .
相似化合物的比较
Similar Compounds
Naftopidil: A related α1-adrenoceptor antagonist used in clinical practice.
Phenolic Acids: Compounds like gallic acid and caffeic acid, which also possess antioxidant properties.
Hydroxycinnamic Acids: Compounds such as ferulic acid and sinapic acid, known for their anti-inflammatory and antimicrobial activities
Uniqueness
4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol is unique due to its combined structural features of a phenyl group and a hydroxyl group attached to the naftopidil backbone
属性
CAS 编号 |
132194-31-1 |
|---|---|
分子式 |
C24H28N2O4 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol |
InChI |
InChI=1S/C24H28N2O4/c1-29-24-15-19(27)9-10-22(24)26-13-11-25(12-14-26)16-20(28)17-30-23-8-4-6-18-5-2-3-7-21(18)23/h2-10,15,20,27-28H,11-14,16-17H2,1H3 |
InChI 键 |
AMXMCPNWQJKZCZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)O)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
规范 SMILES |
COC1=C(C=CC(=C1)O)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
同义词 |
(phenyl)hydroxynaftopidil 4-hydroxyphenylnaftodipil |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)
